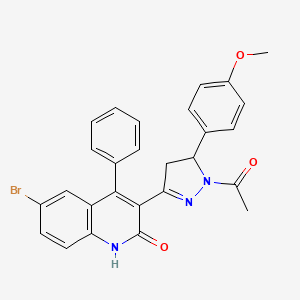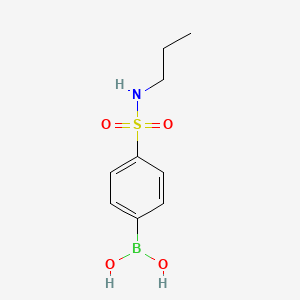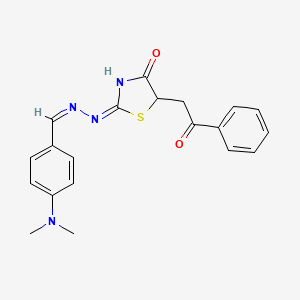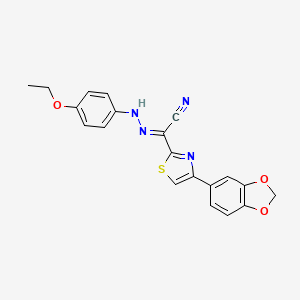
4-Biphenylyldimethylchlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Biphenylyldimethylchlorosilane is a chemical compound with the molecular formula C14H15ClSi . It has a molecular weight of 246.81 g/mol . The compound is a solid substance with an acrid odor similar to hydrogen chloride .
Molecular Structure Analysis
The IUPAC name of 4-Biphenylyldimethylchlorosilane is chloro-dimethyl-(4-phenylphenyl)silane . The canonical SMILES of the compound isCSi(C1=CC=C(C=C1)C2=CC=CC=C2)Cl . The InChI of the compound is InChI=1S/C14H15ClSi/c1-16(2,15)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 . Physical And Chemical Properties Analysis
4-Biphenylyldimethylchlorosilane is a solid substance with a molecular weight of 246.81 g/mol . It has a boiling point of 125°C at 0.4 mmHg and a melting point of 69-71°C . The compound appears as a transparent liquid and has an acrid odor similar to hydrogen chloride .Scientific Research Applications
1. Polychlorinated Biphenyls and Environmental Health
Research has examined the environmental and health impacts of polychlorinated biphenyls (PCBs), which are structurally related to biphenyl compounds. A notable study focused on the health of Mohawk youth in relation to PCB exposure, emphasizing community-driven research goals and mutual respect between scientists and native communities (Schell & Tarbell, 1998).
2. Organometallic Chemistry
Research in organometallic chemistry has explored the interaction of similar compounds with palladium complexes, leading to the formation of unique chelate complexes. This study highlights the intricate interactions and potential applications of biphenylyldimethylchlorosilane derivatives in organometallic synthesis (N'dongo et al., 2013).
3. Liquid Crystal Technology
Biphenylyl compounds have been investigated for their utility in liquid crystal technology. Studies have synthesized and characterized fluorosubstituted phenyltolanes, including biphenylyl derivatives, for high birefringence nematic mixtures used in photonic applications (Dziaduszek et al., 2017).
4. Polymer Synthesis and Applications
Biphenylyl-related compounds have been utilized in polymer synthesis, specifically in the creation of polyynes with tris(biphenyl-4-yl)silyl end caps. These polymers have potential applications in materials science due to their unique properties (Chalifoux et al., 2007).
5. Dye-Sensitized Solar Cells
Research in the field of renewable energy has explored the use of organosilane semiconductors, closely related to biphenylyldimethylchlorosilane, in solid-state dye-sensitized solar cells. These studies provide insights into the potential of such compounds in improving solar cell efficiency (Zhou et al., 2014).
Safety and Hazards
4-Biphenylyldimethylchlorosilane is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust . In case of contact with skin or eyes, immediate medical attention is advised .
Future Directions
properties
IUPAC Name |
chloro-dimethyl-(4-phenylphenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClSi/c1-16(2,15)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLRGLQEXSPNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41081-31-6 |
Source


|
| Record name | 4-Biphenyldimethylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-oxo-4-[[(2S,3R)-2-(5-pyridin-3-ylpyridin-3-yl)oxolan-3-yl]amino]but-2-enoate](/img/structure/B2663874.png)


![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)propanamide](/img/structure/B2663881.png)


![3-chloro-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2663886.png)






![1-[[1-(3-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2663895.png)